NSD2-PWWP1 Binding Affinity: Direct Comparison to the Most Potent Published Ligand
The target compound exhibits an IC50 > 20,000 nM against the NSD2 PWWP1 domain (residues 211-350, His6/Sumo-tagged, E. coli-expressed), as measured in a binding assay [1]. In contrast, compound 34 reported in the primary medicinal chemistry literature achieves a pIC50 of 8.2, corresponding to an IC50 of approximately 6.3 nM [2]. This represents a >3,170-fold difference in potency. The data unequivocally position the target compound as a weak PWWP1 binder, suitable for use as a negative control or an inactive scaffold for crystallographic comparison, rather than as a functional inhibitor.
| Evidence Dimension | NSD2 PWWP1 domain binding affinity |
|---|---|
| Target Compound Data | IC50 > 20,000 nM |
| Comparator Or Baseline | Compound 34 (J. Med. Chem. 2024) IC50 ≈ 6.3 nM (pIC50 8.2) |
| Quantified Difference | >3,170-fold weaker affinity |
| Conditions | In vitro binding assay; N-terminal His6/Sumo-tagged NSD2 PWWP1 (residues 211-350) expressed in E. coli BL21(DE3) |
Why This Matters
For procurement, this confirms the compound's defined role as a structurally characterized weak binder, enabling researchers to avoid misclassifying it as a potent inhibitor and instead deploy it as a validated negative control in screening cascades.
- [1] BindingDB entry BDBM50594286 (CHEMBL5201517). IC50 > 20,000 nM for NSD2 PWWP1 domain (residues 211-350). View Source
- [2] Carlino L, Astles PC, Ackroyd B, et al. J Med Chem. 2024;67(11):8962-8987. PMID: 38748070. View Source
